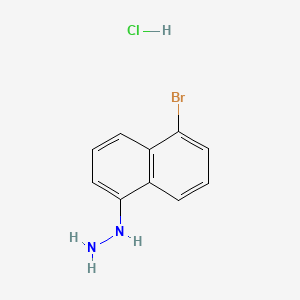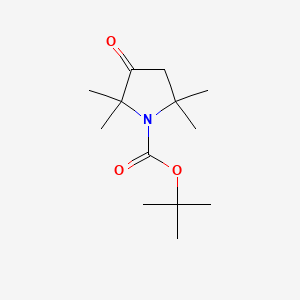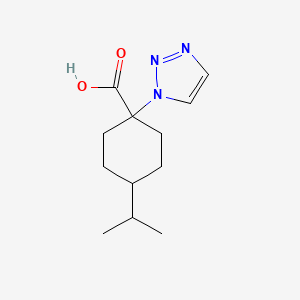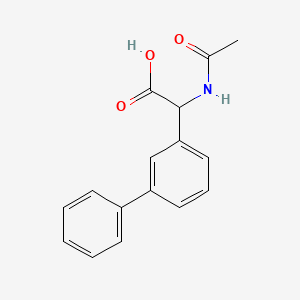![molecular formula C13H20N2O B13453574 (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral compound with significant importance in various scientific fields. This compound belongs to the class of amides, characterized by the presence of a nitrogen atom attached to a carbonyl carbon atom. The specific structure of this compound includes an amino group, a methyl group, and a phenylethyl group, making it a complex and interesting molecule for study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to obtain 2-aminobutyronitrile. This intermediate is then hydrolyzed to produce 2-aminobutanamide . Another method involves the use of Saccharomyces cerevisiae (baker’s yeast) as a whole-cell biocatalyst for the biosynthetic production of enantiopure (S)-2-aminobutyric acid, which can be further converted to (S)-2-aminobutanamide .
Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and safety. The use of biocatalysts and green chemistry principles is increasingly being adopted to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Hofmann rearrangement, where a primary amide reacts with a halogen (chlorine or bromine) in a strongly basic medium to convert the amide into a primary amine .
Common Reagents and Conditions: Common reagents used in the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include halogens (chlorine, bromine), strong bases (sodium hydroxide, potassium hydroxide), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide depend on the specific reaction conditions. For example, the Hofmann rearrangement produces a primary amine and carbon dioxide .
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include other amides such as acetamide, benzamide, and butyramide. These compounds share the common amide functional group but differ in their specific substituents and overall structure .
Uniqueness: What sets (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 |
Clave InChI |
IBMJEJFJDQFSCM-JQWIXIFHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)



![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)



![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
